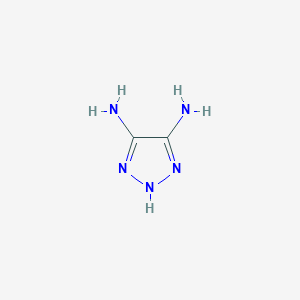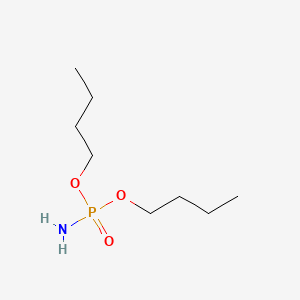
Dibutyl phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its stability and versatility in various chemical reactions. It is widely used in different fields, including chemistry, biology, medicine, and industry, due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl phosphoramidate can be synthesized through several methods. One common approach involves the reaction of dibutylamine with a phosphoryl chloride derivative under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as copper-cobalt double metal cyanides, has been explored to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl phosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidate hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include phosphoramidate oxides, hydrides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dibutyl phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It plays a role in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in prodrugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibutyl phosphoramidate involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. It can also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to dibutyl phosphoramidate include:
- Diethyl phosphoramidate
- Dimethyl phosphoramidate
- Diphenyl phosphoramidate
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
870-52-0 |
|---|---|
Molekularformel |
C8H20NO3P |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
1-[amino(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H20NO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
BDBZFUCZCKJSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(N)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



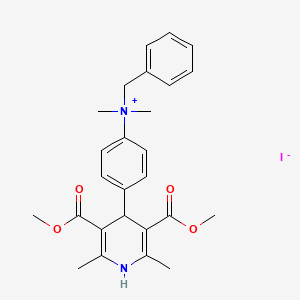
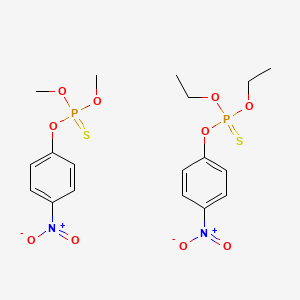
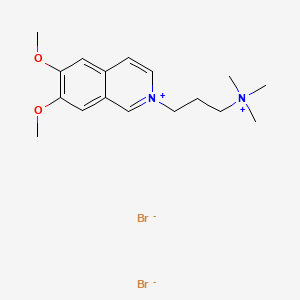



![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)



![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)

